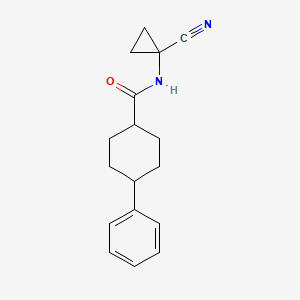

N-(1-Cyanocyclopropyl)-4-phenylcyclohexane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclopropyl)-4-phenylcyclohexane-1-carboxamide (CPPC) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. CPPC is a cyclopropyl derivative of carboxamide and has a molecular formula of C18H20N2O. This compound has unique chemical properties that make it an attractive candidate for use in research studies.

科学的研究の応用

Synthesis and Characterization

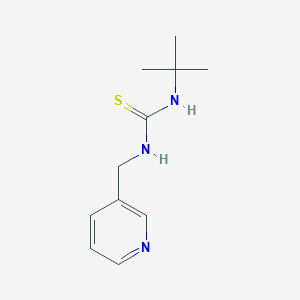

The synthesis and characterization of related cyclohexane derivatives have been a significant area of research. For instance, Özer et al. (2009) synthesized and characterized a number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insights into their structural properties through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies. The cyclohexane ring's conformation and the stabilization of molecular conformation by intramolecular hydrogen bonding were key findings (Özer, Arslan, VanDerveer, & Külcü, 2009).

Catalytic Applications

In the realm of catalysis, Wang et al. (2011) demonstrated the use of Pd nanoparticles on a mesoporous graphitic carbon nitride catalyst for the highly selective hydrogenation of phenol and derivatives to cyclohexanone in aqueous media. This work underlines the potential of cyclohexane derivatives in facilitating significant chemical transformations with high efficiency and selectivity (Wang, Yao, Li, Su, & Antonietti, 2011).

Antitumor Activity

Research into the antitumor activity of cyclohexane derivatives has been promising. Iyengar et al. (1999) synthesized a set of 2-cyanoaziridine-1-carboxamides showing activity against various tumor cells, highlighting the therapeutic potential of structurally related compounds (Iyengar, Dorr, Alberts, Hersh, Salmon, & Remers, 1999).

Polyamide Materials

Research on polyamides incorporating cyclohexane structures, as studied by Hsiao et al. (1999), has shown promising results for developing new materials with desirable thermal and mechanical properties. These findings indicate potential applications in advanced material science, especially in creating high-performance polymers (Hsiao, Yang, Wang, & Chuang, 1999).

作用機序

Target of Action

The primary target of N-(1-Cyanocyclopropyl)-4-phenylcyclohexane-1-carboxamide is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the degradation of proteins, particularly in the immune system. It is involved in the processing of antigens for presentation on major histocompatibility complex (MHC) class II molecules, which are crucial for immune responses .

Mode of Action

This compound interacts with its target, Cathepsin S, by inhibiting its activity .

Biochemical Pathways

The inhibition of Cathepsin S by this compound affects the antigen processing pathway. By inhibiting Cathepsin S, the compound prevents the proper processing and presentation of antigens on MHC class II molecules . This can have downstream effects on immune responses, potentially modulating the activity of T cells and other immune cells .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune responses. By inhibiting Cathepsin S and disrupting antigen processing, the compound can potentially alter the activity of immune cells and influence immune responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues

生化学分析

Cellular Effects

It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s hypothesized that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

特性

IUPAC Name |

N-(1-cyanocyclopropyl)-4-phenylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c18-12-17(10-11-17)19-16(20)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-5,14-15H,6-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBIAULFJKVHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)C(=O)NC3(CC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2774264.png)

![Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2774282.png)

![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)